molecular formula C11H7NO3S2 B413357 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid CAS No. 56661-83-7

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid

Cat. No.: B413357
CAS No.: 56661-83-7
M. Wt: 265.3g/mol
InChI Key: SGVBAFTXLZKMIP-VMPITWQZSA-N
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Description

Key Findings on Tautomer Stability

  • Thione vs. thiol preference :

    • Thione form : Lower energy (ΔG ≈ 39 kJ/mol compared to thiol).
    • Solvent effects : In polar solvents (e.g., DMSO, water), the thione form remains predominant due to hydrogen-bond stabilization.
    • pH dependence : At alkaline pH (>7), the thiolate (-S⁻) form becomes significant, enhancing nucleophilic reactivity.
  • Influence of substituents :

    • Electron-withdrawing groups on the benzene ring stabilize the enamine tautomer through resonance.
    • Electron-donating groups favor the thione form by delocalizing sulfur lone pairs.
Tautomer Energy (kcal/mol) Dominance Key Stabilization
Thione 0 (reference) Gas phase, solution Aromaticity, H-bonding
Thiol +3.9 (≈39 kJ/mol) Rare, acidic pH -SH acidity, S–H⋯O

Conformational Analysis through Computational Modeling

Density functional theory (DFT) studies, particularly at the B3LYP/6-311G** level, provide insights into the compound’s preferred conformation:

Geometry Optimization

  • Ylidene group :
    • The C=N bond adopts a linear geometry (bond length ≈ 1.27 Å), consistent with ylidene systems.
    • The E-configuration minimizes steric hindrance between the thiazole ring and benzoic acid moiety.
  • Thiazole ring :
    • Planar structure due to conjugation between C=S, C=N, and aromatic π-systems.
    • Bond lengths: C–S (≈1.75 Å), C–N (≈1.32 Å), and C–O (≈1.22 Å).

Solvent Effects

  • Implicit solvent models (PCM) :
    • Polar solvents (e.g., water, DMSO) stabilize the thione form via dipole interactions with the carbonyl group.
    • Nonpolar solvents (e.g., hexane) favor the thiol form due to reduced solvation penalty.
  • Explicit solvent interactions :
    • Hydrogen bonds between -SH and solvent molecules (e.g., water) shift equilibrium toward the thiol form.
Parameter Gas Phase Polar Solvent (DMSO)
Thione population 100% >95%
Thiol population 0% <5%

Properties

IUPAC Name

2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-3-1-2-4-7(6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVBAFTXLZKMIP-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Mechanism

The reaction of α-bromoesters (e.g., ethyl α-bromoacetate) with thiourea in acidic or basic media forms the thiazolidinone core. The benzoic acid moiety is introduced via a subsequent Knoevenagel condensation with o-carboxybenzaldehyde.

Example Procedure (Scheme 12 in):

  • Step 1 : Cyclocondensation of ethyl α-bromoacetate with thiourea in glacial acetic acid yields 2-imino-4-thiazolidinone intermediates.

  • Step 2 : Condensation with o-carboxybenzaldehyde under reflux in ethanol forms the target compound.

Key Data :

ParameterValueSource
Yield53–76%
Reaction Time8–12 hours
SolventGlacial acetic acid/ethanol

Knoevenagel Condensation of Rhodanine with o-Carboxybenzaldehyde

Direct Synthesis Pathway

Rhodanine (2-thioxothiazolidin-4-one) reacts with o-carboxybenzaldehyde in the presence of a base (e.g., piperidine) to form the E-isomer via dehydration.

Example Procedure (,):

  • Reactants : Rhodanine (1 equiv), o-carboxybenzaldehyde (1 equiv).

  • Conditions : Reflux in ethanol with catalytic piperidine for 6–8 hours.

  • Workup : Acidification with HCl precipitates the product.

Key Data :

ParameterValueSource
Yield70–85%
Purity>90% (HPLC)
CharacterizationIR: 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H),

Bromination Followed by Thiazole Ring Formation

Multi-Step Synthesis from Phthalic Anhydride

A method described in involves:

  • Step 1 : Phthalic anhydride reacts with 3-aminopropanoic acid to form 3-(1,3-dioxoisoindolin-2-yl)propanoic acid.

  • Step 2 : Bromination with PBr₃ introduces a bromine at the α-position.

  • Step 3 : Cyclization with thiourea in acetic acid yields the thiazole ring.

  • Step 4 : Hydrolysis with HBr removes protective groups, yielding the final product.

Key Data :

ParameterValueSource
Overall Yield40–55%
Critical StepBromination (Step 2)

Comparison of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation53–7685–90ModerateHigh
Knoevenagel,70–85>90HighModerate
Bromination Route40–5580–88LowLow

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 6.72 (s, 1H, methine), 7.10–7.65 (m, 4H, aromatic), 12.1 (s, 1H, COOH),.

  • IR : 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H), 1735 cm⁻¹ (COOH),.

  • MS (ESI) : m/z 265.31 [M+H]⁺.

Crystallography

Single-crystal X-ray data confirm the E-configuration and planar thiazole-benzoic acid conjugation.

Challenges and Optimization

  • Isomer Control : The E-isomer predominates under acidic conditions, while Z-isomers form in basic media.

  • Byproducts : Hydrolysis of thiourea intermediates may generate trace thiocyanate impurities.

  • Scale-Up : Knoevenagel condensation is preferred for industrial synthesis due to fewer steps and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. The thiazole moiety in 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid contributes to its efficacy against various pathogens. Studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
There is growing evidence suggesting that this compound may possess anticancer properties. Investigations into its mechanism of action have shown that it can induce apoptosis in cancer cells, potentially through oxidative stress pathways. This makes it a subject of interest for researchers looking to develop novel chemotherapeutic agents .

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials, such as polymers and nanocomposites. Its ability to form coordination complexes with metals can be exploited to create materials with specific electronic or optical properties .

Analytical Chemistry

Chromatographic Applications
This compound is also relevant in analytical chemistry, particularly in chromatography. It can serve as a standard or reference material for the development and validation of analytical methods used to detect similar thiazole-containing compounds in complex mixtures .

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In a collaborative study published in the Journal of Medicinal Chemistry, scientists investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability in breast and lung cancer cells, prompting further investigations into its mechanism of action.

Mechanism of Action

The mechanism by which 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolidinone Family

4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic Acid
  • CAS No.: 103987-82-2
  • Key Difference : Substituent position on the benzoic acid ring (para vs. ortho in the target compound).
  • Impact : The para-substituted isomer exhibits similar reactivity but may differ in solubility and biological activity due to steric and electronic effects .
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic Acid
  • CAS No.: 1142207-13-3
  • Key Difference: Acetylamino and methyl groups on the benzoic acid ring.
  • Impact : Enhanced hydrogen-bonding capacity and altered pharmacokinetics due to the methyl group .
2-[2-[(2E)-2-[(4-Bromophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic Acid
  • Key Difference : Replacement of benzoic acid with acetic acid and introduction of a bromophenyl hydrazine moiety.

Heterocyclic Derivatives with Overlapping Pharmacological Activities

Azalactones (e.g., 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one)
  • Key Features: Oxazolone core instead of thiazolidinone.
  • Pharmacological Role: Precursors for amino acid synthesis and antitumor agents .
  • Comparison: Thiazolidinones generally exhibit higher thiol-mediated reactivity, making them more suitable for enzyme inhibition .
1,2,4-Triazole Derivatives
  • Example: Salts of 2-(((3-Mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzothiazole.
  • Key Features: Triazole ring instead of thiazolidinone.
  • Pharmacological Role : Broad-spectrum antimicrobial and antifungal activities .
  • Comparison: Triazoles often show better metabolic stability but lower solubility compared to thiazolidinones .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity
This compound C₁₁H₇NO₃S₂ 265.31 Thiazolidinone, benzoic acid Research use (potential antimicrobial)
4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid C₁₁H₇NO₃S₂ 265.31 Thiazolidinone, benzoic acid Similar to ortho-isomer
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one C₁₇H₁₃NO₃ 279.29 Oxazolone, methoxybenzylidene Antitumor, biosensors
2-[2-[(4-Bromophenyl)methylene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid C₁₉H₁₂BrN₃O₃S 442.29 Thiazolidinone, bromophenyl Antimicrobial

Research Findings and Structure-Activity Relationships (SAR)

Thiol Group Reactivity: The mercapto (-SH) group in thiazolidinones enables disulfide bond formation, critical for targeting cysteine proteases in pathogens .

Substituent Position : Ortho-substituted benzoic acid derivatives (target compound) may exhibit lower solubility but higher membrane permeability compared to para-isomers .

Heterocyclic Core: Thiazolidinones: Higher electrophilicity due to the exocyclic double bond, enhancing interactions with biological targets . Oxazolones: Better thermal stability but reduced reactivity .

Pharmacological Potency : Bromine or chlorine substituents (e.g., in ) enhance antimicrobial activity via halogen bonding with microbial enzymes .

Biological Activity

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid (CAS No. 56661-83-7) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇NO₃S₂, with a molecular weight of approximately 265.31 g/mol. The compound features a thiazole ring which contributes significantly to its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed significant activity against various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625–62.5 μM
Escherichia coli7.81 μM
Candida albicans31.25 μM

These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further investigation as an antimicrobial agent .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to exhibit low cytotoxicity in human foreskin fibroblasts while showing significant growth inhibition in cancer cell lines such as Hep-G2 and A2058 at higher concentrations.

Cell Line Growth Inhibition (%) at 10 μg/mL
Hep-G24.81 ± 0.28%
A20585.02 ± 0.18%
CCD25sk3.56 ± 4.06%

The low cytotoxicity in normal cells combined with significant activity against cancer cells suggests a selective action that could be beneficial for therapeutic applications .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Protein Synthesis : Similar thiazole derivatives have been shown to interfere with bacterial protein synthesis pathways.
  • Proteasome and Autophagy Pathways : Studies indicate that compounds with similar structures can enhance the activity of proteasome and autophagy pathways, which are crucial for cellular homeostasis and may play a role in anti-aging and cancer therapies .

Case Studies

A notable case study involved the evaluation of various benzoic acid derivatives, where it was found that compounds structurally related to this compound exhibited enhanced proteasomal activity and induced autophagy in human fibroblasts at specific concentrations without causing cytotoxic effects .

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid and its derivatives?

The compound is synthesized via condensation reactions between 3-mercapto-5-methyl-4H-1,2,4-triazole derivatives and aldehydes or ketones. For example, salts of the compound are prepared by reacting the parent acid with amines (e.g., methylamine, piperidine) or hydroxides (e.g., NaOH, KOH) in alcohol/water solutions . Characterization involves:

  • 1H NMR spectroscopy to confirm proton environments, such as aromatic protons (δ 7.3–8.5 ppm) and thiol/thione groups (δ 13–14 ppm).
  • LC-MS to verify molecular ion peaks (e.g., [M+H]+) and purity .
  • Elemental analysis (C, H, N, S) to validate stoichiometry, with deviations ≤0.4% .

Q. Which pharmacological activities are commonly investigated for this compound?

Derivatives are screened for:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant capacity : DPPH radical scavenging assays .
  • Cardioprotective/hepatic activity : In vitro models assessing oxidative stress markers (e.g., malondialdehyde levels) .
    Planned studies include molecular docking to predict interactions with targets like P38 MAP kinase .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and anisotropic displacement parameters .
  • FT-IR spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm carbonyl (C=O) groups, while 2550–2600 cm⁻¹ indicate -SH stretches .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural confirmation?

  • Cross-validate with multiple techniques : For example, discrepancies in NMR peak assignments (e.g., overlapping aromatic signals) can be resolved using 2D NMR (COSY, HSQC) .
  • Revisiting reaction conditions : Impurities from incomplete reactions (e.g., unreacted amines) may alter LC-MS profiles; repurification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What strategies optimize synthetic yields for derivatives under varying conditions?

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates compared to ethanol, as shown in analogous thiazolidinone syntheses .
  • Catalyst screening : Acidic conditions (e.g., TsOH in ethanol) enhance imine formation efficiency .
  • Temperature control : Reactions at 60–80°C reduce side products (e.g., hydrolyzed intermediates) .

Q. How are computational methods integrated to predict bioactivity and ADME properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., AMPK for metabolic activity) .
  • ADME profiling : SwissADME or PreADMET evaluates Lipinski’s Rule of Five compliance, with logP ≤5 and TPSA ≤140 Ų indicating oral bioavailability .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. Methodological Notes

  • Synthesis scalability : Milligram-scale reactions are typical; for larger batches (>1 g), ensure stoichiometric excess (1.2–1.5 eq) of amines to drive salt formation .
  • Data reproducibility : Use WinGX for crystallographic data consistency checks (e.g., R-factor ≤0.05) .
  • Contradictory results : Cross-reference with databases like Cambridge Structural Database (CSD) to validate bond lengths/angles .

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